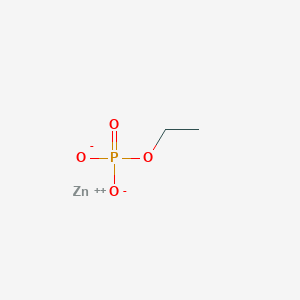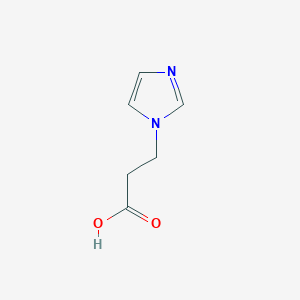
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Ro 5-4864, and it belongs to the class of benzodiazepines. Ro 5-4864 has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
Ro 5-4864 has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is found in a variety of tissues throughout the body. This binding leads to a number of biochemical and physiological effects, including the modulation of GABA receptors and the regulation of immune system function.
Biochemical and Physiological Effects:
Ro 5-4864 has a number of biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. Ro 5-4864 has also been shown to have immunomodulatory effects, which may make it useful in the treatment of certain autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 5-4864 has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for the PBR, which allows researchers to study the effects of this receptor in isolation. However, one of the main limitations is the fact that Ro 5-4864 is a relatively complex compound, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are a number of future directions for research on Ro 5-4864. One promising area of study is the development of new drugs that target the PBR, which may have applications in the treatment of anxiety and other neurological disorders. Another area of interest is the study of the immunomodulatory effects of Ro 5-4864, which may have implications for the treatment of autoimmune disorders. Finally, researchers may continue to explore the basic mechanisms of action of Ro 5-4864, in order to better understand its effects on the central nervous system and other physiological systems.
Métodos De Síntesis
Ro 5-4864 can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one with a suitable reagent. This reaction typically takes place under carefully controlled conditions, and the resulting product is purified using a variety of techniques.
Aplicaciones Científicas De Investigación
Ro 5-4864 has been used in a variety of scientific research applications, including studies of the central nervous system and the immune system. One of the most interesting applications of this compound is in the study of GABA receptors, which are important targets for many drugs used to treat anxiety and other neurological disorders.
Propiedades
Número CAS |
16442-74-3 |
|---|---|
Nombre del producto |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-hydroxy-7-nitro-5-phenyl- |
Fórmula molecular |
C15H11N3O4 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
3-hydroxy-7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11N3O4/c19-14-15(20)17-13(9-4-2-1-3-5-9)11-8-10(18(21)22)6-7-12(11)16-14/h1-8,15,20H,(H,16,19) |
Clave InChI |
WFQPYFHXXXIGLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)




